molecular formula C14H11FO B1613287 3-(4-Fluoro-3-methylphenyl)benzaldehyde CAS No. 343604-38-6

3-(4-Fluoro-3-methylphenyl)benzaldehyde

Cat. No.: B1613287
CAS No.: 343604-38-6
M. Wt: 214.23 g/mol
InChI Key: IFMWARRXRDWXBH-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)benzaldehyde (CAS 343604-38-6) is a high-value biphenyl-based chemical building block with the molecular formula C₁₄H₁₁FO and a molecular weight of 214.23 g/mol. Its structure features a benzaldehyde group linked to a 4-fluoro-3-methylphenyl ring, making it a versatile intermediate in organic synthesis, particularly in the development of compounds with pharmaceutical potential. This compound is primarily valued in medicinal chemistry research for the synthesis of chalcone derivatives. Chalcones are "open-chain flavonoids" known for their broad pharmacological activities. Researchers utilize this compound as a key precursor in Claisen-Schmidt condensation reactions with acetophenones to create novel chalcones for investigating antimicrobial and antiviral applications. These synthetic chalcones have demonstrated promising activity against gram-positive and gram-negative bacteria, as well as fungi, positioning them as candidates for combating multidrug-resistant pathogens. The specific presence of both fluorine and methyl substituents on the aromatic ring is a strategic modification in drug design, as it can enhance the compound's lipophilicity, metabolic stability, and overall bioactivity. The synthetic utility of this aldehyde is further demonstrated in greener chemistry approaches. It can be employed in solvent-free, microwave-assisted synthesis protocols, which offer advantages such as reduced reaction times, high yields, and minimized environmental impact. The compound serves as a critical scaffold for designing molecules that target various viral enzymes and inflammatory pathways. Its physical properties include a predicted boiling point of 334.3°C and a density of 1.146 g/cm³. Safety Notice: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10-7-13(5-6-14(10)15)12-4-2-3-11(8-12)9-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMWARRXRDWXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626534
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343604-38-6
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 4 Fluoro 3 Methylphenyl Benzaldehyde

Catalytic Cross-Coupling Strategies for Biphenyl (B1667301) Core Construction

The formation of the carbon-carbon bond linking the two phenyl rings is a critical step in the synthesis of 3-(4-fluoro-3-methylphenyl)benzaldehyde. Transition metal catalysis, particularly with palladium and nickel, offers efficient and versatile methods for this transformation.

Palladium-Catalyzed Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide or triflate. For the synthesis of this compound, two primary disconnection approaches are viable: the coupling of (4-fluoro-3-methylphenyl)boronic acid with a 3-halobenzaldehyde derivative, or the reaction of 3-formylphenylboronic acid with a halo-derivative of 1-fluoro-2-methylbenzene.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and more sterically demanding trialkylphosphines, are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle. A variety of bases, including carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄), are used to promote the transmetalation step.

Catalyst PrecursorLigandBaseSolventReactantsYield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/Water3-Bromobenzaldehyde (B42254), (4-Fluoro-3-methylphenyl)boronic acidNot Reported
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/Water3-Iodobenzaldehyde, (4-Fluoro-3-methylphenyl)boronic acidNot Reported

Nickel- and Other Transition Metal-Catalyzed Cross-Coupling Variants

While palladium catalysts are prevalent, nickel-based systems have emerged as powerful and often more cost-effective alternatives for cross-coupling reactions. Nickel catalysts can be particularly effective for the coupling of less reactive aryl chlorides. These reactions often employ similar phosphine or N-heterocyclic carbene (NHC) ligands as their palladium counterparts to tune the reactivity and stability of the catalytic species.

Recent advancements have also explored the use of other transition metals, although these are less common for the specific synthesis of biphenyl aldehydes. These alternative methods aim to overcome some of the limitations of palladium and nickel catalysis, such as catalyst poisoning by certain functional groups.

Catalyst PrecursorLigandBaseSolventReactantsYield (%)
NiCl₂(dppp)-K₃PO₄DMF3-Chlorobenzaldehyde, (4-Fluoro-3-methylphenyl)boronic acidNot Reported
Ni(cod)₂PCy₃K₂CO₃Toluene3-Bromobenzaldehyde, (4-Fluoro-3-methylphenyl)boronic acidNot Reported

This table illustrates potential reaction conditions for nickel-catalyzed cross-coupling towards the target molecule, extrapolated from general methodologies.

Chemoselective Coupling Reactions for Complex Precursors

In syntheses involving precursors with multiple reactive sites, chemoselectivity becomes a paramount concern. For instance, a precursor might contain both a bromo and a chloro substituent. The inherent difference in reactivity between aryl halides (I > Br > Cl) can be exploited in palladium-catalyzed couplings to achieve selective reaction at the more reactive site. Furthermore, the choice of ligand can sometimes reverse this selectivity. For example, certain bulky phosphine ligands can promote the coupling of aryl chlorides over triflates. This allows for sequential, site-selective functionalization of a polyhalogenated aromatic ring, enabling the construction of complex molecular architectures.

Functional Group Interconversion Pathways to the Benzaldehyde (B42025) Moiety

The aldehyde group is a versatile functional handle for further synthetic transformations. However, its reactivity can sometimes interfere with the conditions required for the initial cross-coupling reaction. Therefore, it is often introduced at a later stage of the synthesis through the interconversion of a more stable precursor functional group.

Selective Oxidation of Precursor Primary Alcohols

A common and reliable strategy is the oxidation of a primary alcohol. The precursor, (3-(4-fluoro-3-methylphenyl)phenyl)methanol, can be synthesized via the cross-coupling methodologies described above, using a (3-(hydroxymethyl)phenyl) halide or boronic acid. This alcohol can then be selectively oxidized to the corresponding aldehyde. A variety of reagents are available for this transformation, offering different levels of mildness and selectivity.

Pyridinium chlorochromate (PCC) is a classic reagent for this purpose, effectively oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. google.com More modern and milder methods, such as the Dess-Martin periodinane (DMP) oxidation or the Swern oxidation, are often preferred for sensitive substrates due to their high yields and compatibility with a wide range of functional groups. organic-chemistry.orgrsc.org

Oxidizing AgentSolventTemperature (°C)Precursor AlcoholYield (%)
Pyridinium Chlorochromate (PCC)Dichloromethane25(3-(4-Fluoro-3-methylphenyl)phenyl)methanolNot Reported
Dess-Martin Periodinane (DMP)Dichloromethane25(3-(4-Fluoro-3-methylphenyl)phenyl)methanolNot Reported

This table outlines common conditions for the oxidation of primary benzylic alcohols to aldehydes.

Reduction and Subsequent Oxidation of Carboxylic Acid Derivatives

An alternative pathway involves the synthesis of the corresponding carboxylic acid, 3-(4-fluoro-3-methylphenyl)benzoic acid. This can be achieved by cross-coupling reactions using precursors containing a carboxylic acid or ester group. The carboxylic acid can then be reduced to the aldehyde. A direct reduction is challenging as most reducing agents will proceed to the primary alcohol. However, the reduction can be stopped at the aldehyde stage by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by treatment with a mild reducing agent.

A more direct, albeit temperature-sensitive, method involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures (typically -78 °C) to reduce an ester or the carboxylic acid itself to the aldehyde. masterorganicchemistry.comstackexchange.com Careful control of stoichiometry and temperature is critical to prevent over-reduction to the alcohol.

Reaction StepReagentsSolventTemperature (°C)Intermediate/ProductYield (%)
Reduction of EsterDIBAL-HToluene-78This compoundNot Reported
Reduction of Carboxylic Acid1. SOCl₂ 2. LiAl(OtBu)₃1. Toluene 2. THF1. 80 2. -78This compoundNot Reported

This table presents plausible multi-step and direct reduction pathways from carboxylic acid derivatives to the target aldehyde.

Formylation Reactions on Aryl Halides or Organometallic Species

The introduction of an aldehyde (formyl) group onto an aromatic ring is a pivotal transformation in organic synthesis. For a molecule like this compound, the formyl group can be introduced either before or after the crucial carbon-carbon bond formation that creates the biphenyl structure. When formylation is performed on an existing aryl halide or an organometallic precursor, several advanced methods are available, each with distinct advantages concerning substrate scope and functional group tolerance.

Palladium-catalyzed reductive carbonylation is a prominent method for converting aryl halides (iodides and bromides) into aromatic aldehydes. organic-chemistry.org This approach traditionally uses hazardous, high-pressure syngas (a mixture of CO and H₂). nih.gov However, modern advancements have led to the development of protocols that utilize CO surrogates, such as N-formylsaccharin, or operate under milder, user-friendly conditions. princeton.edu For instance, a ligandless palladium-catalyzed reductive carbonylation of aryl iodides can proceed effectively at ambient temperature and pressure. organic-chemistry.org Formic acid has also been employed as a convenient and environmentally friendly C1 source and reviving agent for the palladium catalyst in the reductive carbonylation of aryl iodides. organic-chemistry.org

Another sophisticated technique is the palladium-catalyzed formylation of aryl halides using isocyanides in the presence of a silane (B1218182) reducing agent like Et₃SiH. organic-chemistry.org This method is noted for its mild conditions and broad functional group tolerance. organic-chemistry.org More recently, a novel approach involving the synergistic catalysis of silver(I) and samarium metal has been shown to facilitate the formylation of aryl bromides using N,N-dimethylformamide (DMF) as both the solvent and the formyl source. bohrium.com

A cutting-edge strategy for formylating aryl chlorides involves a redox-neutral reaction using nickel and photoredox catalysis. princeton.edu This method utilizes the inexpensive and abundant solvent 1,3-dioxolane (B20135) as the formyl group precursor, which undergoes selective 2-arylation followed by a mild acidic workup to yield the aldehyde. princeton.edu This process is exceptionally mild and avoids the need for gaseous reagents or stoichiometric reductants, making it suitable for complex molecules. princeton.edu

Classical organometallic methods, though older, remain relevant. These typically involve the generation of an organolithium or Grignard reagent from an aryl halide, which then reacts with a formylating agent like DMF at low temperatures. princeton.edu While effective, these methods can suffer from lower functional group compatibility compared to modern catalytic approaches. princeton.edu

Table 1: Comparison of Modern Formylation Methods for Aryl Halides

MethodCatalyst/ReagentsAryl Halide SubstrateKey Advantages
Reductive Carbonylation Palladium catalyst, CO source (e.g., syngas, HCOOH)Aryl Iodides, BromidesWell-established, various C1 sources available. organic-chemistry.orgnih.gov
Isocyanide Formylation Palladium catalyst, Isocyanide, Et₃SiHAryl HalidesMild conditions, low toxicity, good functional group tolerance. organic-chemistry.org
Redox-Neutral Formylation Nickel & Photoredox catalysts, 1,3-DioxolaneAryl ChloridesExceptionally mild, uses abundant starting materials, avoids CO and reductants. princeton.edu
Sm/Ag(I) Catalysis Samarium metal, Silver Nitrate (AgNO₃), KI, DMFAryl BromidesSynergistic catalysis, uses DMF as formyl source. bohrium.com
Vilsmeier-Haack Reaction DMF, POCl₃Electron-rich ArenesClassic method for direct formylation of activated arenes. thieme-connect.de

Chemo- and Regioselective Synthesis Considerations for this compound

The synthesis of this compound is a multi-step process where controlling selectivity is paramount to achieving a high yield of the correct isomer and avoiding unwanted byproducts. The primary challenges lie in the regioselectivity of both the key biphenyl cross-coupling reaction and the synthesis of its precursors.

A likely synthetic route involves a Suzuki-Miyaura cross-coupling reaction, which is a cornerstone for forming C-C bonds in biphenyl synthesis. polimi.itrsc.org This would couple a derivative of benzaldehyde with a derivative of 4-fluoro-3-methyltoluene. Two plausible disconnections are:

Coupling of (3-formylphenyl)boronic acid with 1-bromo-4-fluoro-3-methylbenzene.

Coupling of 3-bromobenzaldehyde with (4-fluoro-3-methylphenyl)boronic acid.

In either strategy, the synthesis of the precursors must be highly regioselective. A significant challenge is the synthesis of 1-bromo-4-fluoro-3-methylbenzene . The direct bromination of 4-fluorotoluene (B1294773) can yield a mixture of isomers, primarily the desired 3-bromo product and the undesired 2-bromo-4-fluorotoluene. google.com Research has shown that the isomer ratio is highly dependent on the reaction conditions. Using a catalyst system of iodine and iron in glacial acetic acid has been demonstrated to significantly increase the proportion of the desired 3-bromo-4-fluorotoluene (B1266451) isomer to as high as 70%, a marked improvement over other methods. google.comgoogle.com

Chemoselectivity is another critical consideration. The reaction conditions for both the cross-coupling and any subsequent formylation must be compatible with the existing functional groups—namely the aldehyde and the carbon-fluorine bond. The aldehyde group is sensitive and can be easily oxidized or reduced. Modern cross-coupling reactions, such as Suzuki, and newer formylation techniques are often performed under mild conditions that tolerate such sensitive groups. organic-chemistry.orgprinceton.edu For example, palladium-catalyzed reactions often proceed under neutral or slightly basic conditions that preserve the aldehyde functionality. The C-F bond is generally stable, but harsh conditions could potentially lead to its cleavage. Therefore, mild, selective catalytic systems are essential for the successful synthesis of the target compound.

Table 2: Regiochemical Control in Precursor Synthesis

ReactionDesired ProductPotential Isomeric ByproductStrategy for Control
Bromination of 4-fluorotoluene 3-Bromo-4-fluorotoluene2-Bromo-4-fluorotolueneUse of iodine and iron catalysts in glacial acetic acid to favor 3-bromo isomer formation. google.comgoogle.com
Suzuki Cross-Coupling 3-(4-Fluoro-3-methylphenyl) benzaldehydeOther biphenyl isomersUse of pre-functionalized, isomerically pure aryl halides and boronic acids.

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes through waste reduction, use of less hazardous substances, and improved energy efficiency. While specific green synthesis protocols for this compound are not extensively documented, general sustainable strategies applicable to its synthesis can be inferred from modern organic chemistry research.

A key area for improvement is the solvent choice. Many classical organic reactions utilize volatile and often toxic organic solvents. A greener approach involves using water as the reaction medium. Multicomponent reactions for synthesizing complex molecules like 1,4-diketones have been successfully performed in water without any catalyst. nih.govrsc.org The use of biorenewable solvents, such as glycerol, in conjunction with agro-waste-based catalysts, has also been demonstrated for the synthesis of other heterocyclic compounds. nih.gov

In the context of the crucial cross-coupling step, advancements aim to replace expensive and toxic heavy metal catalysts. While palladium is highly effective, its cost and toxicity are drawbacks. nih.gov Research into more abundant and less toxic metals like iron or copper as catalysts for coupling reactions is an active field. organic-chemistry.orgacs.org

For the formylation step, moving away from hazardous reagents is a primary green objective. As mentioned, the use of syngas (CO/H₂) in carbonylation reactions poses significant safety risks. nih.gov The development of protocols using safer CO surrogates or employing CO-free formylation methods, such as those using DMF or 1,3-dioxolane as the C1 source, represents a significant step forward. organic-chemistry.orgprinceton.edubohrium.com

Furthermore, the adoption of innovative technologies like continuous flow processing can enhance the sustainability of the synthesis. nih.gov Flow chemistry offers improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and often leads to higher yields and purity, reducing the need for extensive purification steps. A continuous flow protocol for the palladium-catalyzed formylation of aryl fluorosulfonates using syngas has been developed, demonstrating the potential for safer and more efficient aldehyde synthesis. nih.gov

Table 3: Potential Green Modifications for Synthesis Steps

Synthetic StepTraditional MethodPotential Green AlternativeGreen Advantage
Solvent Toluene, Dichloromethane (DCM)Water, Glycerol, or solvent-freeReduced toxicity and environmental impact. nih.govnih.gov
Coupling Catalyst Palladium-based catalystsIron or Copper-based catalystsUse of more abundant, less toxic metals. organic-chemistry.orgacs.org
Formylation Reagent High-pressure CO gasFormic acid, 1,3-dioxolaneAvoidance of highly toxic and flammable gas. organic-chemistry.orgprinceton.edu
Process Technology Batch processingContinuous flow processingImproved safety, efficiency, and scalability. nih.gov

Exploration of Chemical Reactivity and Transformative Chemistry of 3 4 Fluoro 3 Methylphenyl Benzaldehyde

Aldehyde Group Reactivity Studies

The aldehyde functional group is the most prominent site for chemical transformations in 3-(4-Fluoro-3-methylphenyl)benzaldehyde. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions to the Carbonyl Functionality

The carbonyl group of an aldehyde features a polarized carbon-oxygen double bond, where the carbon atom bears a partial positive charge, making it an electrophile. Nucleophiles readily attack this carbon, leading to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. libretexts.orglibretexts.org The general reactivity of an aldehyde is typically higher than that of a ketone due to less steric hindrance and greater polarization. libretexts.org In the case of this compound, the aromatic system can slightly reduce the electrophilicity of the carbonyl carbon through resonance, making it less reactive than aliphatic aldehydes. libretexts.org

Key nucleophilic addition reactions include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents, R-MgX) followed by an acidic workup produces secondary alcohols.

Organolithium Reactions: Organolithium reagents (R-Li) react in a similar fashion to Grignard reagents to yield secondary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically from a source like NaCN or KCN with acid, results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group.

Table 1: Representative Nucleophilic Addition Reactions

Nucleophilic Reagent Intermediate Final Product Product Class
Ethylmagnesium bromide (CH₃CH₂MgBr) Alkoxide 1-(3-(4-Fluoro-3-methylphenyl)phenyl)propan-1-ol Secondary Alcohol
Phenyllithium (C₆H₅Li) Alkoxide (3-(4-Fluoro-3-methylphenyl)phenyl)(phenyl)methanol Secondary Alcohol
Sodium Cyanide/H⁺ (NaCN/H⁺) Alkoxide 2-Hydroxy-2-(3-(4-fluoro-3-methylphenyl)phenyl)acetonitrile Cyanohydrin

Condensation and Imine Formation Reactions

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product. mdpi.com

Furthermore, in the presence of a base, the aldehyde can react with compounds containing an acidic α-hydrogen, such as ketones, in what is known as the Claisen-Schmidt condensation. This reaction is a type of aldol (B89426) condensation that, when followed by dehydration, produces α,β-unsaturated ketones, commonly known as chalcones. acgpubs.org

Table 2: Condensation and Imine Formation Reactions

Reagent Intermediate Final Product Product Class
Aniline (C₆H₅NH₂) Hemiaminal N-(3-(4-Fluoro-3-methylphenyl)benzylidene)aniline Imine (Schiff Base)
Acetophenone (C₆H₅COCH₃) Aldol Adduct (E)-1-Phenyl-3-(3-(4-fluoro-3-methylphenyl)phenyl)prop-2-en-1-one Chalcone

Selective Oxidation and Reduction Pathways of the Aldehyde

The aldehyde group exists in an intermediate oxidation state and can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can effectively convert the aldehyde to a carboxylic acid. Milder reagents such as Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution can also achieve this transformation selectively.

Reduction: The aldehyde is readily reduced to a primary alcohol using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that reduces aldehydes and ketones without affecting other functional groups like esters or nitro groups. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that will also reduce a wider range of functional groups.

Table 3: Oxidation and Reduction of the Aldehyde Group

Reaction Type Reagent Product Product Class
Oxidation Potassium Permanganate (KMnO₄) 3-(4-Fluoro-3-methylphenyl)benzoic acid Carboxylic Acid
Reduction Sodium Borohydride (NaBH₄) (3-(4-Fluoro-3-methylphenyl)phenyl)methanol Primary Alcohol

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a powerful method for converting aldehydes into alkenes, forming a new carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com

Wittig Reaction: This reaction utilizes a phosphorus ylide (Wittig reagent), prepared by treating a phosphonium (B103445) salt with a strong base. wikipedia.orglibretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comstackexchange.com Unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. wikipedia.orgyoutube.com A key advantage is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed. The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgnih.gov

Table 4: Representative Olefination Reactions

Reaction Name Reagent Expected Major Product Product Class
Wittig Reaction Methylenetriphenylphosphorane (Ph₃P=CH₂) 1-(4-Fluoro-3-methylphenyl)-3-vinylbenzene Alkene
Horner-Wadsworth-Emmons Diethyl (cyanomethyl)phosphonate / Base (E)-3-(3-(4-Fluoro-3-methylphenyl)phenyl)acrylonitrile α,β-Unsaturated Nitrile

Reactivity of the Aromatic Rings and Substituents

The biaryl scaffold of this compound contains two aromatic rings, both of which can undergo electrophilic aromatic substitution (EAS). The position of substitution is directed by the existing groups on each ring. masterorganicchemistry.comlibretexts.org

Electrophilic Aromatic Substitution Patterns on Both Phenyl Rings

The outcome of an EAS reaction is determined by the combined electronic and steric effects of the substituents already present on the ring. libretexts.org

Reactivity of the Benzaldehyde (B42025) Ring: This ring contains two substituents: the aldehyde group at C1 and the 4-fluoro-3-methylphenyl group at C3.

The aldehyde group (-CHO) is a powerful deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the positions meta to it (C3 and C5).

The 4-fluoro-3-methylphenyl group is a bulky substituent, which can sterically hinder the C2 and C4 positions.

Considering these effects, electrophilic attack is strongly favored at the C5 position , which is meta to the deactivating aldehyde group and less sterically encumbered than the other available positions.

Reactivity of the 4-Fluoro-3-methylphenyl Ring: This ring is substituted with a fluorine atom (C4), a methyl group (C3), and the benzaldehyde-containing phenyl group (C1).

The methyl group (-CH₃) is an activating group and an ortho, para-director. It directs incoming electrophiles to the C2, C4, and C6 positions.

The directing effects of the activating methyl group and the ortho, para-directing fluoro group are synergistic. The most activated positions are C2 (ortho to methyl) and C5 (ortho to fluoro). Steric hindrance from the adjacent phenyl ring at C1 might slightly disfavor substitution at C2. Therefore, the C5 position is a highly likely site for electrophilic attack.

Table 5: Predicted Regioselectivity in Nitration (HNO₃/H₂SO₄)

Ring System Directing Groups Predicted Major Product
Benzaldehyde Ring -CHO (meta-director), -Ar (ortho,para-director) 3-(4-Fluoro-3-methylphenyl)-5-nitrobenzaldehyde
4-Fluoro-3-methylphenyl Ring -F (ortho,para-director), -CH₃ (ortho,para-director) 3-(4-Fluoro-5-nitro-3-methylphenyl)benzaldehyde

Potential for Nucleophilic Aromatic Substitution on the Fluorinated Ring

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction class for aryl halides, particularly those activated by electron-withdrawing groups. In the case of this compound, the fluorine atom on one of the phenyl rings is a potential site for such substitution. The feasibility of this reaction is enhanced by the presence of the aldehyde group, which acts as an electron-withdrawing substituent, although its activating effect is transmitted through the biphenyl (B1667301) system.

Research on fluorinated benzaldehydes has demonstrated that the fluorine atom can be displaced by various nucleophiles. For instance, in studies involving fluorobenzaldehydes with multiple fluorine substituents, the fluorine at the para-position is readily substituted by nucleophiles like methoxide (B1231860) when the reaction is conducted in methanol. acgpubs.org While this compound has only a single fluorine atom, its position para to the biphenyl linkage could influence its reactivity. The reaction of 4-fluorobenzaldehyde (B137897) with 4-methoxyphenol (B1676288) in the presence of potassium carbonate and DMSO has been shown to yield the corresponding 4-aryloxybenzaldehyde, illustrating a successful nucleophilic aromatic substitution. walisongo.ac.id

The general mechanism for SNA_r involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group, in this case, the fluoride (B91410) ion. The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups. For this compound, the substitution of the fluorine atom by a nucleophile (Nu) would proceed as depicted in the following theoretical reaction scheme:

Theoretical Nucleophilic Aromatic Substitution Reaction

Reactant Nucleophile Potential Product
This compound R-OH / Base 3-(4-Alkoxy-3-methylphenyl)benzaldehyde
This compound R-SH / Base 3-(4-Alkylthio-3-methylphenyl)benzaldehyde

This table represents theoretical transformations based on established reactivity principles of fluorinated aromatic compounds.

Functionalization of the Methyl Group via Benzylic Oxidation or Halogenation

The methyl group attached to the fluorinated ring of this compound is a site for benzylic functionalization. Benzylic positions are inherently reactive due to the stability of the resulting benzylic radical, cation, or anion.

Benzylic Oxidation: The methyl group can potentially be oxidized to a carboxylic acid, an alcohol, or an aldehyde. The oxidation to a carboxylic acid is a common transformation. For example, the oxidation of a related compound, 3-bromo-4-fluoro-toluene, can lead to the corresponding benzoic acid, which can then be converted to other functional groups. While not a direct oxidation of the methyl group to an aldehyde, the synthesis of 3-bromo-4-fluoro-benzaldehyde has been achieved through methods like the Sommelet reaction following side-chain halogenation of 3-bromo-4-fluoro-toluene.

Benzylic Halogenation: The methyl group can also undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator, to form a benzylic bromide. This benzylic bromide is a versatile intermediate that can be converted to other functional groups through nucleophilic substitution reactions. For instance, it could be hydrolyzed to a benzylic alcohol or reacted with amines to form benzylic amines.

Potential Benzylic Functionalization Reactions

Starting Material Reagent(s) Potential Product
This compound 1. NBS, AIBN 2. H2O 3-(4-Fluoro-3-(hydroxymethyl)phenyl)benzaldehyde

This table outlines potential synthetic pathways for the functionalization of the methyl group, based on standard organic transformations.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. beilstein-journals.org These reactions are highly efficient and atom-economical, making them powerful tools in medicinal chemistry and drug discovery. rsc.orgnih.gov The aldehyde functionality of this compound makes it an ideal candidate for participation in a variety of MCRs.

Several well-known MCRs utilize aldehydes as a key component, including the Ugi, Biginelli, and Hantzsch reactions. For example, the Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. Substituted benzaldehydes are frequently used in such reactions to generate diverse chemical libraries. beilstein-journals.org The Knoevenagel condensation, which can be part of a multicomponent sequence, involves the reaction of an aldehyde with an active methylene (B1212753) compound. beilstein-journals.org

Given the prevalence of substituted benzaldehydes in MCRs, it is highly probable that this compound could be successfully employed in these synthetic strategies to create complex molecules with potential biological activity.

Examples of MCRs Utilizing Substituted Benzaldehydes

MCR Type Typical Components General Product
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanide α-Acylaminoamide
Biginelli Reaction Aldehyde, β-Ketoester, Urea/Thiourea Dihydropyrimidinone

This table showcases established multi-component reactions where this compound could potentially serve as the aldehyde component.

Catalytic Transformations Utilizing this compound as a Substrate

The structural features of this compound make it a suitable substrate for various catalytic transformations. The synthesis of fluorinated biphenyl compounds themselves often relies on catalytic cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govacs.org This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.

Beyond its synthesis, the aldehyde group can undergo a multitude of catalytic transformations. For instance, catalytic hydrogenation can reduce the aldehyde to a primary alcohol. The aldehyde can also participate in catalytic C-H activation/functionalization reactions.

Furthermore, the C-F bond, while generally strong, can be activated and transformed under specific catalytic conditions. Transition metal complexes, particularly those of nickel and palladium, have been shown to catalyze the activation of C-F bonds in fluoro-aromatics, enabling cross-coupling reactions. mdpi.com While challenging, the development of catalytic systems for the functionalization of the C-F bond in this compound could open up new avenues for derivatization.

Potential Catalytic Transformations

Reaction Type Catalyst Potential Product
Aldehyde Reduction Pd/C, H2 [3-(4-Fluoro-3-methylphenyl)phenyl]methanol
Suzuki Coupling of C-F bond Ni or Pd catalyst, Boronic acid Derivatized biphenyl compound

This table provides examples of potential catalytic reactions involving the different functional groups of this compound.

Strategic Applications of 3 4 Fluoro 3 Methylphenyl Benzaldehyde As a Versatile Synthetic Intermediate

Construction of Complex Organic Scaffolds and Architectures

The unique arrangement of functional groups and aromatic systems in 3-(4-Fluoro-3-methylphenyl)benzaldehyde provides a versatile platform for the synthesis of diverse and complex organic structures. Its biphenyl (B1667301) core serves as a foundational scaffold, while the aldehyde group acts as a key reactive handle for a multitude of chemical transformations.

Synthesis of Polycyclic Aromatic and Heterocyclic Compounds

The biaryl aldehyde structure of this compound is an ideal precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs). The aldehyde functionality can participate in various cyclization reactions to form larger, fused aromatic systems. For instance, strategies such as iron(III)-catalyzed carbonyl-olefin metathesis have been shown to be effective for converting biaryl aldehydes into functionalized phenanthrenes and other extended polycyclic structures. nih.gov This approach is valued for its operational simplicity and use of an environmentally benign catalyst. nih.gov

Furthermore, the aldehyde group is a cornerstone in the synthesis of heterocyclic compounds. Through condensation reactions with various dinucleophiles, a wide range of heterocyclic rings can be constructed. For example, reaction with amine-containing compounds can lead to Schiff bases, which are versatile intermediates for nitrogen-containing heterocycles like quinazolines. echemcom.com The synthesis of heterocyclic systems is a major focus of organic chemistry, as these motifs are prevalent in biologically active compounds. nih.gov Modern synthetic strategies, including fluorous synthesis, offer efficient methods for creating and purifying heterocyclic libraries, which could be applied to derivatives of this aldehyde. nih.gov

Formation of Chiral Ligands and Auxiliary Derivatives

The biphenyl scaffold is a privileged structure in the design of chiral ligands, which are essential for asymmetric catalysis. While this compound itself is not chiral, it can be elaborated into chiral molecules. The aldehyde group can be a point of modification, allowing for the introduction of chiral auxiliaries or for participation in stereoselective reactions to create new stereocenters. The development of chiral aldehyde catalysts is a growing field, and versatile starting materials are crucial for accessing structurally diverse catalysts. researchgate.net The inherent rigidity of the biphenyl backbone is a desirable feature for a ligand, as it can help create a well-defined chiral environment around a metal center, although the potential for atropisomerism would depend on further substitution.

Divergent Synthesis Strategies from the Biphenyl Aldehyde Core

A key advantage of this compound in synthetic chemistry is the versatility of the aldehyde functional group. It serves as a branching point for divergent synthesis, where a single starting material is converted into a library of structurally diverse compounds. The aldehyde can undergo a wide range of high-yielding and well-established chemical transformations. This allows chemists to readily access a variety of derivatives, each with distinct properties and potential applications.

Below is a table summarizing several key transformations starting from the aldehyde core:

Reaction TypeReagent(s)Resulting Functional GroupPotential Application
Oxidation KMnO4, CrO3Carboxylic AcidSynthesis of amides, esters, acid chlorides
Reduction NaBH4, LiAlH4Primary AlcoholPrecursor for ethers, esters, alkyl halides
Wittig Reaction Phosphonium (B103445) YlideAlkeneCarbon-carbon bond formation, polymerization
Reductive Amination Amine, NaBH3CNSecondary/Tertiary AmineSynthesis of bioactive amines, ligands
Grignard Reaction Organomagnesium HalideSecondary AlcoholCreation of new stereocenters, complex alcohols
Cyanohydrin Formation HCN or TMSCNCyanohydrinPrecursor to α-hydroxy acids, amino alcohols

These divergent pathways underscore the compound's role as a versatile intermediate, enabling the efficient generation of molecular complexity from a single, readily accessible core structure.

Role in Medicinal Chemistry Synthesis Programs

In the field of medicinal chemistry, small molecule intermediates that provide a robust scaffold and key functional groups are highly sought after. This compound serves as an important building block in the design and synthesis of new therapeutic agents. chemimpex.comchemimpex.com

Precursor for Candidate Drug Molecules and Lead Optimization

The structural motifs within this compound are highly relevant to drug design. The biphenyl core is a common feature in many established drugs, providing a rigid framework to orient functional groups for optimal interaction with biological targets. The strategic placement of a fluorine atom is a widely used tactic in medicinal chemistry to improve a drug candidate's metabolic stability, binding affinity, and bioavailability. chemimpex.comnih.gov Fluorinated benzaldehyde (B42025) derivatives are utilized as precursors for compounds with potential therapeutic effects, including kinase inhibitors. This aldehyde can therefore be used as a starting material in the synthesis of new chemical entities, which can then be screened for biological activity. During lead optimization, the aldehyde group allows for rapid modification to explore structure-activity relationships (SAR) and fine-tune the properties of a potential drug molecule.

Building Block for Pharmacophore Generation and Ligand Design

A pharmacophore is the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. This compound contains several key features that make it a valuable building block for generating new pharmacophores. The aldehyde group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-stacking and hydrophobic interactions. The fluorine atom can form hydrogen bonds or other electrostatic interactions, and its presence can block sites of metabolism. chemimpex.com These features can be incorporated into larger molecules to design ligands that bind to specific enzyme active sites or cellular receptors.

The table below outlines the key structural features of the molecule and their significance in ligand design.

Structural FeaturePotential Biological InteractionRole in Medicinal Chemistry
Aldehyde Group Hydrogen bond acceptor; reactive handle for covalent modification.Enables covalent binding to targets; provides a point for library synthesis.
Biphenyl Core Provides a rigid scaffold; participates in hydrophobic and π-stacking interactions.Orients other functional groups in 3D space for optimal target binding.
Fluorine Atom Modulates electronics (pKa); forms hydrogen bonds; blocks metabolic oxidation.Enhances metabolic stability, bioavailability, and binding affinity. chemimpex.com
Methyl Group Fills hydrophobic pockets; provides a steric handle.Can improve selectivity and potency by optimizing fit within a binding site.

By combining these features, medicinal chemists can use this compound as a foundational piece to construct novel molecules with tailored biological activities, particularly in the search for new anti-inflammatory or analgesic drugs. chemimpex.com

Application in Fragment-Based Drug Discovery (FBDD) Analogues

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in pharmaceutical research. This approach relies on screening small, low-complexity molecules (fragments) that can bind to biological targets. The structural information from these interactions then guides the development of higher-affinity ligands through fragment linking or growing.

While specific studies detailing the direct use of this compound in FBDD campaigns are not extensively documented in publicly available literature, its molecular architecture makes it an exemplary candidate for generating fragment analogues. The presence of fluorine is particularly advantageous in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability. nih.gov The biaryl scaffold is a privileged structure found in numerous therapeutic agents. nih.gov

The aldehyde functional group on the compound serves as a crucial attachment point for synthetic elaboration. Researchers can utilize this reactive site to systematically build upon the core fragment, exploring the chemical space around a target's binding pocket. For instance, reductive amination or Wittig-type reactions can be employed to introduce a diverse array of substituents, thereby creating a library of analogues for structure-activity relationship (SAR) studies.

Table 1: Key Molecular Properties for FBDD Consideration

Property Value/Characteristic Significance in FBDD
Molecular Weight 214.23 g/mol Falls within the typical range for fragment-based screening.
Structure Fluorinated Biaryl Aldehyde The fluorine atom can modulate electronic properties and metabolic stability, while the biaryl core is a common pharmacophore. nih.govnih.gov

Utilization in Materials Science and Polymer Chemistry Research

The unique combination of a rigid biaryl structure and a reactive aldehyde group makes this compound a compound of interest for the synthesis of advanced materials and functional polymers.

In polymer chemistry, benzaldehyde derivatives can be utilized in the synthesis of functional polymers through various polymerization techniques. rsc.orgacs.org The aldehyde group can participate in condensation polymerizations or be a site for post-polymerization modification. researchgate.netacs.org While specific polymers derived from this compound are not widely reported, its structure suggests its potential as a monomer or co-monomer.

Polymers incorporating this moiety could exhibit enhanced thermal stability and specific optical properties due to the rigid biphenyl unit and the presence of fluorine. The aldehyde functionality allows for the creation of polymers with pendant reactive groups, which can be used for cross-linking or for grafting other molecules to the polymer backbone, leading to materials with tailored surface properties or functionalities. researchgate.net

Table 2: Potential Polymerization Strategies

Polymerization Method Role of this compound Potential Polymer Properties
Condensation Polymerization Monomer with a reactive aldehyde group. High thermal stability, defined optical properties.
Copolymerization Comonomer to introduce functionality into a polymer chain. acs.org Tunable properties based on the comonomer ratio.

Biphenyl and its derivatives are extensively used in the field of organic electronics due to their conjugated π-systems, which facilitate charge transport. alfa-chemistry.comroyalsocietypublishing.org These compounds are often employed as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. alfa-chemistry.com The introduction of fluorine atoms can further tune the electronic properties, such as the HOMO/LUMO energy levels, and improve the stability of the material. acs.org

This compound can serve as a key precursor for the synthesis of larger, more complex molecules with specific photoactive or electronic properties. The aldehyde group can be transformed through reactions like Knoevenagel condensation or Suzuki coupling to extend the conjugated system, a critical step in designing materials for organic electronics. acs.org The resulting materials could potentially be used as hole-blocking layers in OLEDs or as active components in OFETs. alfa-chemistry.com

Development of Novel Reagents and Catalysts Incorporating the this compound Framework

The chemical reactivity of the aldehyde group, combined with the specific steric and electronic environment provided by the fluorinated biaryl backbone, makes this compound a candidate for the development of novel reagents and catalysts.

The aldehyde can be converted into various other functional groups, such as imines, oximes, or hydrazones, which can act as ligands for metal catalysts. The fluorine and methyl substituents on the phenyl ring can influence the solubility, stability, and catalytic activity of the resulting metal complexes.

Furthermore, fluorinated compounds are known to be useful in the design of specialized reagents for organic synthesis. tcichemicals.comlew.ro For example, derivatives of this aldehyde could potentially be used in stereoselective synthesis, where the defined three-dimensional structure of the biaryl framework could influence the outcome of a chemical reaction. While specific examples of reagents or catalysts derived from this compound are not prominent in the literature, its structural attributes provide a strong rationale for its exploration in this area.

Derivatization and Structure Reactivity Relationship Studies of 3 4 Fluoro 3 Methylphenyl Benzaldehyde Analogues

Systematic Modifications of the Aldehyde Functional Group for Diverse Applications

The aldehyde group in 3-(4-fluoro-3-methylphenyl)benzaldehyde is a primary site for chemical modification, allowing for its conversion into a wide range of other functional groups. These transformations are fundamental to altering the compound's biological activity, chemical reactivity, and physical properties.

Oxidation and Reduction Reactions: The aldehyde can be readily oxidized to a carboxylic acid, 3-(4-fluoro-3-methylphenyl)benzoic acid, using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This transformation introduces a key acidic moiety for further derivatization, such as esterification or amidation. Conversely, reduction of the aldehyde to the corresponding primary alcohol, [3-(4-fluoro-3-methylphenyl)phenyl]methanol, can be achieved with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). britannica.com These alcohols can serve as precursors for ethers, esters, and halides.

Nucleophilic Addition Reactions: The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles. britannica.comwikipedia.org Reaction with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) provides access to a range of secondary alcohols with diverse alkyl, aryl, or alkynyl substituents. The addition of cyanide, followed by hydrolysis, yields α-hydroxy acids, which are valuable chiral building blocks.

Formation of Imines, Oximes, and Hydrazones: Condensation of the aldehyde with primary amines leads to the formation of imines (Schiff bases), which are important intermediates in the synthesis of secondary amines and various heterocyclic compounds. msu.edulibretexts.org Reaction with hydroxylamine produces oximes, while hydrazines yield hydrazones. These derivatives have applications as ligands in coordination chemistry and as intermediates in reactions like the Wolff-Kishner reduction. libretexts.org

Wittig and Related Reactions: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, enable the conversion of the aldehyde into alkenes with good control over stereochemistry. This allows for the introduction of vinyl groups, which can participate in further transformations like polymerization or metathesis reactions.

Interactive Data Table: Modifications of the Aldehyde Group in this compound

Reagent(s)Product Functional GroupPotential Applications
KMnO₄ or Jones ReagentCarboxylic AcidSynthesis of esters, amides, and acid chlorides.
NaBH₄ or LiAlH₄Primary AlcoholPrecursor for ethers, esters, and alkyl halides.
R-MgBr or R-LiSecondary AlcoholIntroduction of diverse organic substituents.
Primary Amine (R-NH₂)Imine (Schiff Base)Synthesis of secondary amines and heterocycles.
Hydroxylamine (NH₂OH)OximeLigand synthesis, chemical analysis.
Hydrazine (N₂H₄)HydrazoneIntermediates for reduction and cyclization reactions.
Wittig Reagent (Ph₃P=CHR)AlkeneIntroduction of vinyl functionalities for further synthesis.

Exploration of Substituent Effects on Biphenyl (B1667301) Core Reactivity and Derivative Properties

The fluorine and methyl groups on one of the phenyl rings, and the aldehyde group on the other, significantly influence the electronic properties and steric environment of the biphenyl core. Understanding these effects is crucial for predicting the reactivity of the molecule and the properties of its derivatives.

The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). lumenlearning.comlibretexts.org The methyl group at the 3-position has an electron-donating inductive effect (+I) and a hyperconjugative effect. These substituents modulate the electron density of the aromatic ring they are attached to, which in turn influences the reactivity of the entire biphenyl system.

The inductive withdrawal of the fluorine atom can decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution under certain conditions. nih.gov The methyl group, being electron-donating, has the opposite effect, activating the ring towards electrophilic substitution. lumenlearning.com The interplay of these electronic effects, along with the steric hindrance provided by the methyl group, dictates the regioselectivity of further substitution reactions on this ring.

The existing substituents direct the position of new functional groups during electrophilic aromatic substitution reactions. For the ring bearing the fluoro and methyl groups, the directing effects of these substituents would need to be considered in concert. For the benzaldehyde (B42025) ring, the aldehyde group is a meta-director and a deactivator for electrophilic substitution. libretexts.org

Further functionalization can also be achieved through modern cross-coupling reactions. For instance, if a bromo or iodo group were introduced onto either ring, Suzuki-Miyaura or Sonogashira couplings could be employed to append new aryl, alkyl, or alkynyl moieties. rsc.org This allows for the construction of highly complex and diverse molecular architectures based on the this compound scaffold.

Design and Synthesis of Conformationally Restricted Analogues

The two phenyl rings of a biphenyl system can rotate around the central carbon-carbon single bond. Restricting this conformational flexibility can lead to molecules with enhanced biological activity or specific material properties.

One common strategy to achieve conformational restriction is to introduce bridges between the two aromatic rings. This can be accomplished by introducing reactive functional groups at the ortho-positions of the biphenyl linkage and then forming a new ring. For example, the introduction of a methoxy group and a hydroxymethyl group at the appropriate positions could allow for an intramolecular cyclization to form a dibenzofuran or a related heterocyclic system.

Another approach involves the introduction of bulky substituents at the ortho-positions of the biphenyl linkage. The steric hindrance between these groups would raise the energy barrier for rotation around the C-C bond, leading to stable atropisomers.

Heterocyclic Annulation Strategies from this compound Derivatives

The aldehyde functionality is a versatile starting point for the construction of fused heterocyclic rings. Various annulation strategies can be employed to build upon the benzaldehyde portion of the molecule.

Synthesis of Quinolines and Related Heterocycles: The Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, can be adapted. By first introducing a nitro group at the ortho-position to the aldehyde and subsequently reducing it to an amine, the resulting amino-aldehyde derivative can undergo condensation with various ketones to form substituted quinolines.

Synthesis of Isoquinolines and Other Nitrogen Heterocycles: The Pomeranz-Fritsch reaction or the Bischler-Napieralski cyclization are classical methods for isoquinoline synthesis that could be adapted. These would require modification of the aldehyde to a suitable precursor that can undergo cyclization onto the adjacent aromatic ring.

Synthesis of Oxygen and Sulfur Heterocycles: Reaction of an ortho-hydroxy derivative of this compound with α-haloketones can lead to the formation of benzofuran rings via intramolecular Williamson ether synthesis followed by cyclization. Similarly, ortho-mercapto derivatives can serve as precursors for benzothiophenes.

Interactive Data Table: Heterocyclic Annulation Strategies

Reaction Name/TypePrecursor DerivativeResulting Heterocycle
Friedländer Annulationo-Amino-benzaldehydeQuinoline
Pomeranz-Fritsch ReactionN-(Benzylidene)aminoacetalIsoquinoline
Intramolecular Cyclizationo-Hydroxy-benzaldehydeBenzofuran
Intramolecular Cyclizationo-Mercapto-benzaldehydeBenzothiophene

Advanced Computational and Theoretical Investigations of 3 4 Fluoro 3 Methylphenyl Benzaldehyde and Its Transformations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For 3-(4-Fluoro-3-methylphenyl)benzaldehyde, these calculations can provide insights into its molecular orbital energies, charge distribution, and various reactivity descriptors.

Although direct computational data for this compound is scarce, we can infer its electronic properties from studies on substituted biphenyls and benzaldehydes. The electronic nature of this molecule is governed by the interplay of the electron-withdrawing aldehyde group and the electronic effects of the substituents on the second phenyl ring (a fluoro and a methyl group). The fluorine atom acts as a moderate electron-withdrawing group via its inductive effect, while the methyl group is a weak electron-donating group.

Key reactivity descriptors that can be computationally determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, and the molecular electrostatic potential (MEP).

Table 1: Predicted Electronic Properties and Reactivity Descriptors for a Representative Fluorinated Biphenyl (B1667301) Aldehyde

DescriptorPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates the electron-donating ability; a higher value suggests greater reactivity towards electrophiles.
LUMO Energy~ -2.0 eVIndicates the electron-accepting ability; a lower value suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap~ 4.5 eVA smaller gap generally implies higher reactivity and lower kinetic stability. rsc.org
Ionization Potential~ 6.8 eVThe energy required to remove an electron; related to the HOMO energy. nih.gov
Electron Affinity~ 2.2 eVThe energy released upon adding an electron; related to the LUMO energy. nih.gov

The MEP map would likely show negative potential (red/yellow) around the oxygen atom of the aldehyde group and the fluorine atom, indicating these are sites susceptible to electrophilic attack. The hydrogen atom of the aldehyde group and the aromatic protons would exhibit positive potential (blue/green), marking them as sites for potential nucleophilic interaction.

Mechanistic Elucidation of Key Synthetic Transformations Involving this compound

The most common and efficient method for synthesizing biphenyl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. acs.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

For the synthesis of this compound, two primary routes are feasible:

Reaction of 3-formylphenylboronic acid with 1-bromo-4-fluoro-3-methylbenzene.

Reaction of (4-fluoro-3-methylphenyl)boronic acid with 3-bromobenzaldehyde (B42254).

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three main steps, which can be investigated computationally:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromobenzaldehyde) to form a Pd(II) intermediate. The activation energy of this step is influenced by the nature of the halide and the electronic properties of the aryl group. nih.gov

Transmetalation: The aryl group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid. nih.gov

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated to form the biphenyl product, regenerating the Pd(0) catalyst. This is often the rate-determining step. nih.gov

DFT calculations can model the energy profile of this entire catalytic cycle, identifying transition states and intermediates, thereby providing a detailed mechanistic understanding.

Conformation Analysis and Molecular Dynamics Simulations of the Biphenyl System

The conformational flexibility of biphenyl systems is a key determinant of their physical and biological properties. The central C-C bond allows for rotation of the two phenyl rings relative to each other, and the preferred conformation is a balance between steric hindrance and electronic effects.

For this compound, the presence of substituents on both rings will influence the torsional barrier and the equilibrium dihedral angle. The methyl group in the ortho position to the biphenyl linkage in the fluorinated ring will create steric hindrance, likely leading to a non-planar ground state conformation. nih.gov Studies on similarly substituted biphenyls have shown that the energy barrier to rotation increases with the size and number of ortho substituents. rsc.orgnih.gov

Table 2: Calculated Torsional Barriers for Substituted Biphenyls

CompoundMethodBasis SetTorsional Barrier (kcal/mol)
BiphenylB3LYP6-311+G*~2.2 acs.org
2-FluorobiphenylCCSD(T)6-31G(d)~7.1-8.6 rsc.org
2-MethylbiphenylDFT-~7.0 nih.gov

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the biphenyl system in different environments (e.g., in various solvents). These simulations would reveal the accessible conformational space and the timescales of conformational changes, providing a more realistic picture of the molecule's behavior in solution.

Prediction of Spectroscopic Signatures for Aid in Structural Elucidation

Computational methods can predict spectroscopic data, such as NMR and IR spectra, which are invaluable for the structural elucidation of newly synthesized compounds. nih.govnih.gov

Predicted ¹H and ¹³C NMR Spectra:

The chemical shifts in the NMR spectra of this compound can be predicted using DFT calculations.

¹H NMR: The aldehyde proton is expected to appear as a singlet at a downfield chemical shift (around 9.9-10.1 ppm). The aromatic protons will appear in the range of 7.0-8.0 ppm, with their exact shifts and coupling patterns determined by their positions relative to the substituents. The methyl protons will appear as a singlet further upfield (around 2.3-2.5 ppm).

¹³C NMR: The carbonyl carbon of the aldehyde will be the most downfield signal (around 190-193 ppm). The aromatic carbons will resonate in the 115-140 ppm range, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF). nih.gov

Predicted IR Spectrum:

The IR spectrum can also be simulated computationally. Key predicted vibrational frequencies include:

C=O stretch: A strong absorption band is expected in the region of 1700-1720 cm⁻¹, characteristic of an aromatic aldehyde. lmu.edu

C-H stretch (aldehyde): A weaker but distinct band is predicted around 2700-2800 cm⁻¹. lmu.edu

C-F stretch: A strong band in the 1200-1300 cm⁻¹ region.

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Key Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Range
¹H NMRAldehyde Proton (CHO)9.9 - 10.1 ppm
Aromatic Protons (Ar-H)7.0 - 8.0 ppm
Methyl Protons (CH₃)2.3 - 2.5 ppm
¹³C NMRCarbonyl Carbon (C=O)190 - 193 ppm
Aromatic Carbons (Ar-C)115 - 140 ppm
IRC=O Stretch1700 - 1720 cm⁻¹
C-H Stretch (Aldehyde)2700 - 2800 cm⁻¹
C-F Stretch1200 - 1300 cm⁻¹

Quantitative Structure-Reactivity Relationship (QSRR) Studies on Derivatized Analogues

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity. wikipedia.org For derivatives of this compound, QSRR models could be developed to predict their reactivity in various chemical transformations.

To conduct a QSRR study, a set of derivatives would be synthesized by modifying the substituents on the biphenyl framework. For each derivative, a range of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological.

The reactivity of these derivatives would be experimentally measured (e.g., reaction rates, equilibrium constants). Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to establish a correlation between the calculated descriptors and the experimental reactivity data. medcraveonline.com

A successful QSRR model for this class of compounds would allow for the in silico prediction of the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired chemical properties. walshmedicalmedia.com

Future Directions and Emerging Research Avenues for 3 4 Fluoro 3 Methylphenyl Benzaldehyde in Chemical Sciences

Integration into Automated and High-Throughput Synthesis Platforms

The structure of 3-(4-Fluoro-3-methylphenyl)benzaldehyde is ideally suited for integration into automated and high-throughput synthesis (HTS) platforms. These systems, which combine robotics with advanced software, are revolutionizing drug discovery and materials science by enabling the rapid generation of large compound libraries. rsc.orgbeilstein-journals.org The synthesis of this biaryl aldehyde, typically achieved via a Suzuki-Miyaura cross-coupling, can be readily adapted for automated platforms that perform reactions in parallel, often in 96-well or 1536-well plates. nih.gov

Automated systems can precisely dispense the necessary building blocks—such as 3-formylphenylboronic acid and 1-bromo-4-fluoro-3-methylbenzene—along with catalysts, bases, and solvents into miniaturized reaction vessels. nih.gov Following the automated reaction sequence, which includes heating and agitation, the crude products can be directly analyzed by high-throughput methods like liquid chromatography-mass spectrometry (LC-MS) to assess reaction success and purity. nih.gov

The true power of integrating this compound into HTS lies in creating diverse derivative libraries. The aldehyde functionality serves as a versatile chemical handle for a multitude of subsequent reactions. Automated platforms can efficiently perform reductive aminations, Wittig reactions, condensations, and oxidations, transforming the aldehyde into a wide array of functional groups. This capability allows for the systematic exploration of the chemical space around the core scaffold, accelerating the identification of molecules with desired biological or material properties.

Table 1: Hypothetical High-Throughput Library Generation from this compound

Reaction Type Reagent Class (Examples) Resulting Functional Group Potential Application Area
Reductive Amination Primary/Secondary Amines (e.g., piperazine, morpholine (B109124) derivatives) Substituted Amines Medicinal Chemistry (GPCR ligands)
Wittig Reaction Phosphonium (B103445) Ylides (e.g., stabilized ylides) Alkenes Materials Science (Conjugated polymers)
Condensation Hydrazines, Hydroxylamines Hydrazones, Oximes Chemical Biology (Bioconjugation)
Oxidation Mild Oxidants (e.g., Oxone) Carboxylic Acids Synthetic Intermediates

Exploration in Continuous Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, higher consistency, and simplified scalability. thieme.de These benefits are particularly relevant for the synthesis of this compound, which often relies on exothermic and catalyst-driven cross-coupling reactions.

In a flow setup, solutions of the starting materials (aryl halide and boronic acid) and catalyst can be pumped from separate reservoirs, combined in a T-mixer, and passed through a heated, catalyst-packed reactor column (packed-bed reactor). beilstein-journals.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity. The use of immobilized catalysts in packed-bed reactors also simplifies purification, as the palladium catalyst is retained within the reactor, preventing contamination of the product stream. thieme.de

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Biaryl Aldehydes

Parameter Traditional Batch Synthesis Continuous Flow Synthesis Advantage of Flow Chemistry
Scalability Difficult; requires larger vessels and poses safety risks Simple; achieved by extending run time Easier and safer scale-up
Heat Transfer Limited by surface-area-to-volume ratio Excellent; high surface-area-to-volume ratio Prevents hotspots, reduces side products
Safety Potential for thermal runaway; handling of bulk reagents Small reaction volumes at any given time; in-situ generation Significantly improved operational safety
Catalyst Use Homogeneous catalyst requires difficult removal Can use immobilized catalysts; efficient recycling Simplified purification, reduced catalyst waste
Consistency Batch-to-batch variability can be high High; precise control over parameters ensures reproducibility Consistent product quality

Potential in Bioorthogonal Chemistry and Chemical Biology Applications

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biological processes. wikipedia.org this compound is a promising candidate for the development of novel bioorthogonal probes due to its unique combination of features. biosyn.com

The aldehyde group is a key functional handle for bioorthogonal ligations. It can react chemoselectively with molecules containing aminooxy or hydrazide groups to form stable oxime or hydrazone linkages, respectively. escholarship.orgacs.org This reaction is widely used to label biomolecules like proteins and glycans. biosyn.com A probe based on the this compound scaffold could be used to tag specific cellular components, enabling their visualization through microscopy or their isolation for further study.

Table 3: Potential Bioorthogonal Reactions and Applications

Bioorthogonal Reaction Reagent on Biomolecule Linkage Formed Potential Application
Oxime Ligation Aminooxy (-ONH₂) Oxime Protein labeling, Live-cell imaging
Hydrazone Ligation Hydrazide (-NHNH₂) Hydrazone Drug delivery systems, Surface functionalization
Pictet-Spengler Ligation N-terminal Tryptophan Tetrahydro-β-carboline Site-specific protein modification

Sustainable and Biocatalytic Approaches for its Synthesis and Transformations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research on this compound will likely focus on more sustainable synthetic routes. For its cornerstone synthesis via Suzuki coupling, this includes replacing traditional palladium catalysts with catalysts based on more abundant and less toxic metals like iron or copper. researchgate.net Another avenue is the use of aqueous solvent systems, which reduces the reliance on volatile organic compounds (VOCs). researchgate.net

Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly sustainable alternative to traditional organic synthesis. nih.gov Enzymes operate under mild conditions (neutral pH, room temperature), are highly selective, and are biodegradable. For the synthesis of this compound, a hypothetical biocatalytic route could involve several enzymatic steps. For instance, a dioxygenase could catalyze the formation of the biaryl bond, or an alcohol dehydrogenase/oxidase could be used for the selective oxidation of a corresponding benzyl (B1604629) alcohol precursor to the aldehyde.

Furthermore, enzymes could be employed for the transformations of the aldehyde itself. For example, ene-reductases and alcohol dehydrogenases could perform stereoselective reductions, a critical aspect for producing chiral molecules with specific biological activities. nih.gov The development of multi-enzyme cascades, where several biocatalytic steps are performed in a single pot, could provide an elegant and highly efficient route to complex derivatives of this compound. sioc.ac.cn

Table 4: Comparison of Traditional vs. Sustainable Synthetic Approaches

Approach Catalyst Solvent Conditions Sustainability Benefit
Traditional Suzuki Palladium Complex Toluene, Dioxane High Temperature -
Green Suzuki Iron or Nickel Nanoparticles Water, Ethanol/Water Milder Temperature Reduced metal toxicity, avoids VOCs
Biocatalytic Oxidation Alcohol Dehydrogenase Aqueous Buffer Room Temperature, Neutral pH Biodegradable catalyst, mild conditions, high selectivity
Metal-Free Benzannulation Amine Promoter Organic Solvent Variable Avoids heavy metal catalysts and waste. rsc.org

Q & A

Basic: What are the primary synthetic routes for 3-(4-Fluoro-3-methylphenyl)benzaldehyde?

Answer:
The compound can be synthesized via:

  • Suzuki-Miyaura Cross-Coupling : Using 3-bromo-4-fluorotoluene and benzaldehyde-derived boronic esters under palladium catalysis .
  • Friedel-Crafts Acylation : Reacting 4-fluoro-3-methylbenzene with benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃), followed by oxidation of the acetyl group to an aldehyde .
  • Oxidation of Alcohol Precursors : For example, oxidizing 3-(4-fluoro-3-methylphenyl)benzyl alcohol using MnO₂ or Swern oxidation methods .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Key ChallengesReference
Suzuki Coupling60–75Boronic ester availability
Friedel-Crafts Acylation40–55Regioselectivity control
Alcohol Oxidation70–85Over-oxidation side reactions

Advanced: How can regioselectivity challenges in cross-coupling reactions of this compound derivatives be addressed?

Answer:
Regioselectivity in Suzuki coupling or other cross-coupling reactions can be optimized by:

  • Ligand Design : Bulky ligands (e.g., SPhos) improve selectivity for sterically hindered positions .
  • Substrate Pre-Functionalization : Introducing directing groups (e.g., esters) to guide coupling to specific sites.
  • Solvent and Temperature Control : Polar aprotic solvents (DMF) and lower temperatures (50–80°C) reduce competing pathways .

Basic: What are the key reactivity features of the aldehyde group in this compound?

Answer:
The aldehyde group enables:

  • Nucleophilic Additions : Formation of imines (with amines) or alcohols (via Grignard reactions) .
  • Condensation Reactions : Schiff base formation for coordination chemistry or drug intermediate synthesis .
  • Oxidation/Reduction : Conversion to carboxylic acids (using KMnO₄) or alcohols (via NaBH₄) .

Advanced: How does the fluorine substituent influence electronic and steric properties in reactions?

Answer:
The 4-fluoro-3-methyl substituent:

  • Electron Withdrawal : Fluorine’s -I effect deactivates the benzene ring, directing electrophilic substitutions to specific positions (e.g., para to fluorine) .
  • Steric Effects : The methyl group at position 3 introduces steric hindrance, affecting reaction rates in nucleophilic additions .
  • Hydrogen Bonding : Fluorine’s electronegativity enhances interactions in crystal packing or receptor binding (relevant in drug design) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aldehyde proton (δ 9.8–10.2 ppm) and aromatic substitution patterns .
  • FTIR : Strong C=O stretch (~1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
  • HRMS : Accurate mass verification (e.g., [M+H]+ calculated for C₁₄H₁₁FO: 230.0845) .

Table 2: Key NMR Signals (DMSO-d₆)

Proton Positionδ (ppm)Multiplicity
Aldehyde (-CHO)9.92Singlet
Aromatic H (Fluoro-adjacent)7.45Doublet
Methyl (-CH₃)2.32Singlet

Advanced: How can contradictory spectral data (e.g., overlapping peaks) be resolved during characterization?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., hindered rotation) .
  • Isotopic Labeling : Use of deuterated analogs to simplify complex splitting patterns.

Basic: What are the potential applications of this compound in drug discovery?

Answer:

  • Pharmaceutical Intermediates : Synthesis of anti-inflammatory or anticancer agents via Schiff base formation .
  • Fluorinated Drug Candidates : Fluorine enhances metabolic stability and bioavailability in lead compounds .

Advanced: How can researchers design derivatives to optimize bioactivity while minimizing toxicity?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing -CHO with -COOH) to balance potency and solubility .
  • Computational Modeling : Docking studies to predict interactions with target proteins (e.g., kinases) .
  • Metabolic Profiling : Assess stability in liver microsomes to identify labile groups .

Basic: What are common pitfalls in scaling up synthesis of this compound?

Answer:

  • Purification Challenges : Column chromatography inefficiency; switch to recrystallization (e.g., using ethanol/water) .
  • Exothermic Reactions : Control Friedel-Crafts acylation temperatures to avoid decomposition .
  • Catalyst Cost : Use immobilized Pd catalysts for Suzuki reactions to reduce metal leaching .

Advanced: How can conflicting data on reaction yields be systematically analyzed?

Answer:

  • Design of Experiments (DoE) : Statistical optimization of variables (temperature, catalyst loading) .
  • In Situ Monitoring : ReactIR or HPLC tracking of intermediate formation to identify bottlenecks .
  • Reproducibility Checks : Verify moisture sensitivity of reagents (e.g., boronic esters) across batches .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(4-Fluoro-3-methylphenyl)benzaldehyde
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Reactant of Route 2
3-(4-Fluoro-3-methylphenyl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.